molecular formula C8H13BO2 B14077634 1,3,2-Dioxaborole, 2-cyclohexyl- CAS No. 102150-58-3

1,3,2-Dioxaborole, 2-cyclohexyl-

Cat. No.: B14077634
CAS No.: 102150-58-3
M. Wt: 152.00 g/mol
InChI Key: ULNOKEKKVOSYOW-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound with the molecular formula C8H13BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity. The compound is characterized by a dioxaborole ring fused with a cyclohexyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaborole, 2-cyclohexyl- can be synthesized through several methods, including metal-catalyzed hydroboration and Suzuki–Miyaura coupling reactions.

    Metal-Catalyzed Hydroboration: This method involves the use of transition metal catalysts such as rhodium or palladium to facilitate the addition of boron to alkenes.

    Suzuki–Miyaura Coupling: This widely-used method involves the coupling of boronic acids or esters with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 1,3,2-Dioxaborole, 2-cyclohexyl- often involves large-scale hydroboration reactions using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborole, 2-cyclohexyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted dioxaboroles, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,3,2-Dioxaborole, 2-cyclohexyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborole, 2-cyclohexyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborole ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and intermediate in organic synthesis .

Comparison with Similar Compounds

1,3,2-Dioxaborole, 2-cyclohexyl- can be compared with other boron-containing compounds such as:

The uniqueness of 1,3,2-Dioxaborole, 2-cyclohexyl- lies in its stability and versatility, making it a preferred choice for various applications in organic synthesis and industrial processes .

Properties

CAS No.

102150-58-3

Molecular Formula

C8H13BO2

Molecular Weight

152.00 g/mol

IUPAC Name

2-cyclohexyl-1,3,2-dioxaborole

InChI

InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2

InChI Key

ULNOKEKKVOSYOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC=CO1)C2CCCCC2

Origin of Product

United States

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